Salvianolic acid C

Alzheimer's Disease Neuroscience Enzyme Inhibition

Salvianolic acid C (SAC) delivers quantifiable multi-target advantages: 29.4% superior BACE1 inhibition (IC50 9.18 μM) over salvianolic acid A, unique noncompetitive CYP2C8 binding (Ki 4.82 μM), mixed-type xanthine oxidase inhibition (IC50 9.07 μM), and robust in vivo hepatoprotection via Keap1/Nrf2/HO-1 with 60–70% ALT reduction. Its distinct inhibition kinetics cannot be replicated by structural analogs, ensuring assay reproducibility and reliable SAR data. For Alzheimer’s, hyperuricemia, and DMPK research, high-purity SAC (>98% HPLC) is the irreplaceable chemical tool.

Molecular Formula C26H20O10
Molecular Weight 492.4 g/mol
CAS No. 115841-09-3
Cat. No. B192313
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSalvianolic acid C
CAS115841-09-3
Synonymssalvianolic acid C
Molecular FormulaC26H20O10
Molecular Weight492.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=C3C=C(OC3=C(C=C2)O)C4=CC(=C(C=C4)O)O)O)O
InChIInChI=1S/C26H20O10/c27-17-5-1-13(9-20(17)30)10-23(26(33)34)35-24(32)8-4-14-2-7-19(29)25-16(14)12-22(36-25)15-3-6-18(28)21(31)11-15/h1-9,11-12,23,27-31H,10H2,(H,33,34)/b8-4+/t23-/m1/s1
InChIKeyGCJWPRRNLSHTRY-VURDRKPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Salvianolic Acid C (CAS 115841-09-3): Baseline Identity and Comparator Context for Research and Industrial Procurement


Salvianolic acid C (SAC) is a water-soluble polyphenolic acid derived from Salvia miltiorrhiza (Danshen), structurally characterized as a trimer of caffeic acid and danshensu linked via ester and enol bonds [1]. With a molecular weight of 492.43 g/mol, SAC is one of the major bioactive constituents in Danshen extracts and belongs to the salvianolic acid family that includes salvianolic acids A, B, and isosalvianolic acid C [2]. Its pharmacological portfolio spans cytochrome P450 enzyme inhibition (CYP2C8 and CYP2J2), xanthine oxidase inhibition, BACE1 inhibition, and hepatoprotective activity, positioning SAC as a distinct molecular entity with quantifiable differences from structural analogs and alternative natural product inhibitors [3].

Salvianolic Acid C: Why Generic Substitution with In-Class Polyphenols or Structural Analogs Compromises Experimental and Therapeutic Reproducibility


In-class substitution of salvianolic acid C with salvianolic acid A, salvianolic acid B, or rosmarinic acid is not scientifically justifiable due to distinct and quantifiable differences in enzyme inhibition selectivity (CYP2C8/CYP2J2 vs. CYP2E1), BACE1 inhibitory potency (IC50 9.18 μM vs. 13.01 μM for salvianolic acid A), xanthine oxidase inhibition efficacy (IC50 9.07 μM), and bioavailability profiles (absolute oral bioavailability 0.29% ± 0.05%) . Unlike its structural analog isosalvianolic acid C, which exhibits stereoisomer-dependent activity variations, salvianolic acid C demonstrates unique noncompetitive inhibition kinetics on CYP2C8 and mixed-type inhibition on BACE1, which cannot be replicated by other salvianolic acids [1]. Furthermore, its moderate potency against hHMGR (IC50 8 μM) and its demonstrated in vivo hepatoprotective efficacy via the Keap1/Nrf2/HO-1 axis in APAP-induced liver injury models are not equivalently observed with related polyphenols [2]. These multidimensional, quantitatively defined differentiators establish that salvianolic acid C is not interchangeable with other Danshen-derived compounds or alternative natural product inhibitors without risking compromised experimental outcomes and reproducibility.

Salvianolic Acid C Product-Specific Quantitative Evidence: Comparative Performance Against Key Analogs and Clinical-Grade Alternatives


Salvianolic Acid C Demonstrates Superior BACE1 Inhibition Potency Over Salvianolic Acid A with Quantified IC50 Difference of 3.83 μM

In a direct head-to-head comparative study of BACE1 inhibitory activity among tanshinones and salvianolic acids isolated from Salvia miltiorrhiza, salvianolic acid C exhibited an IC50 value of 9.18 ± 0.03 μM, representing a 29.4% improvement in potency over salvianolic acid A (IC50 13.01 ± 0.32 μM) and a 48.2% improvement over the positive control quercetin (IC50 17.72 ± 1.40 μM) [1]. Kinetic analysis revealed that salvianolic acid C acts as a mixed-type inhibitor of BACE1, a mechanism distinct from the noncompetitive CYP2C8 inhibition also observed for this compound . Molecular docking simulations further supported these findings, demonstrating negative binding energy values for SAC interaction with the BACE1 active site, indicative of tight binding [2].

Alzheimer's Disease Neuroscience Enzyme Inhibition

Salvianolic Acid C Exhibits Potent Xanthine Oxidase Inhibition with IC50 Value Comparable to Clinical Gold Standard Allopurinol

In a targeted xanthine oxidase (XO) inhibition study, salvianolic acid C demonstrated an IC50 value of 9.07 μM against XO, placing it within the same order of magnitude as the first-line clinical XO inhibitor allopurinol [1]. This finding is corroborated by a structural optimization study wherein 2-arylbenzo[b]furan derivatives based on the SAC scaffold yielded compounds with IC50 values ranging from 3.99 to 6.36 μM, directly comparable to allopurinol's efficacy in the same assay system [2]. Notably, SAC functions as a non-purine, mixed-type XO inhibitor, offering a distinct mechanistic profile that may circumvent hypersensitivity reactions associated with allopurinol [3].

Hyperuricemia Gout Enzyme Inhibition

Salvianolic Acid C Exhibits Distinct CYP2C8/CYP2J2 Inhibition Profile with Quantified Ki Values and Noncompetitive Kinetics Compared to Tanshinone IIA

Salvianolic acid C acts as a noncompetitive inhibitor of cytochrome P450 2C8 (CYP2C8) with a Ki of 4.82 μM and a moderate mixed inhibitor of CYP2J2 with a Ki of 5.75 μM . In direct comparison, tanshinone IIA, another major Danshen constituent, is a moderate competitive inhibitor of CYP2C8 with a Ki of 1.18 μM, demonstrating a distinct inhibition mechanism and potency profile [1]. This difference in inhibition type (noncompetitive vs. competitive) and potency across CYP isoforms provides a clear basis for selecting SAC when specific CYP2C8/CYP2J2 modulation is required without the confounding effects of competitive CYP2C8 inhibition.

Drug Metabolism Cytochrome P450 Drug-Drug Interaction

Salvianolic Acid C Protects Against APAP-Induced Hepatotoxicity via Keap1/Nrf2/HO-1 Pathway Activation with Quantified Reduction in Serum ALT/AST Levels in Murine Model

In a murine model of acetaminophen (APAP)-induced acute liver injury, salvianolic acid C administered by daily intraperitoneal injection (20 mg/kg) for 6 days prior to APAP challenge significantly attenuated serum biochemical markers of liver damage [1]. Specifically, SAC pretreatment reduced serum ALT levels by approximately 60-70% and AST levels by approximately 50-60% compared to the APAP-alone group, while also restoring hepatic GSH levels and reducing MDA content, a marker of lipid peroxidation [2]. Mechanistically, SAC enhanced the Keap1/Nrf2/HO-1 signaling axis, upregulating antioxidant enzymes SOD, GPx, and catalase, and suppressed NF-κB and MAPK-mediated inflammatory responses [3]. This in vivo hepatoprotective efficacy distinguishes SAC from other salvianolic acids, as salvianolic acid B and danshensu have been reported to exhibit weaker iron chelating and H2O2 scavenging activities than vitamin C [4].

Hepatoprotection Acute Liver Injury Oxidative Stress

Salvianolic Acid C Demonstrates Defined but Low Absolute Oral Bioavailability (0.29% ± 0.05%) in Rat Model, Establishing Baseline PK Parameter for In Vivo Studies

An LC-ESI-MS pharmacokinetic study in rats determined that the absolute oral bioavailability of salvianolic acid C is 0.29 ± 0.05% [1]. This low oral bioavailability is characteristic of many polyphenolic acids, including salvianolic acid A and B, which also exhibit poor systemic absorption [2]. However, this quantifiable PK parameter establishes a critical baseline for formulation development and comparative evaluation of delivery strategies (e.g., nanoparticle encapsulation, phospholipid complexation) aimed at enhancing oral absorption [3]. The validated LC-MS method (linearity 5–1000 ng/mL, intra-day precision <9.96% RSD, accuracy within ±3.64%) ensures reliable quantitation for bioanalytical studies [4].

Pharmacokinetics Bioavailability ADME

Salvianolic Acid C: Optimal Research and Industrial Application Scenarios Based on Quantified Differential Evidence


Alzheimer's Disease Drug Discovery: BACE1 Inhibitor Lead Optimization Using SAC as a Potent Scaffold

For research groups focused on Alzheimer's disease and BACE1 inhibitor development, salvianolic acid C offers a superior starting point compared to salvianolic acid A or quercetin, with a quantified 29.4% improvement in BACE1 inhibitory potency (IC50 9.18 μM vs. 13.01 μM) [1]. Its mixed-type inhibition mechanism and favorable molecular docking profile provide a defined scaffold for structure-activity relationship (SAR) studies and medicinal chemistry optimization. Procurement of high-purity SAC (>98%) is essential for reproducible enzymatic assays and for generating reliable SAR data.

Hyperuricemia and Gout Research: Non-Purine Xanthine Oxidase Inhibitor Development

Salvianolic acid C serves as a valuable non-purine xanthine oxidase inhibitor scaffold with in vitro potency comparable to allopurinol (IC50 9.07 μM) [1]. Its mixed-type inhibition mechanism and structural distinction from purine-based inhibitors position it as a strategic alternative for structure-based drug design aimed at circumventing allopurinol hypersensitivity and toxicity. Researchers should prioritize SAC for XO inhibitor screening cascades and in vivo hyperuricemia model validation, as it has demonstrated urate-lowering efficacy in murine models [2].

Drug Metabolism and Pharmacokinetic Studies: CYP2C8/CYP2J2 Modulation Tool Compound

Salvianolic acid C is an essential tool compound for cytochrome P450 interaction studies, exhibiting defined noncompetitive inhibition of CYP2C8 (Ki 4.82 μM) and moderate mixed inhibition of CYP2J2 (Ki 5.75 μM) [1]. In experimental settings requiring CYP2C8 modulation without competitive inhibition kinetics, SAC is preferred over tanshinone IIA (competitive, Ki 1.18 μM) [2]. Its well-characterized PK profile in rats (absolute oral bioavailability 0.29%) further supports its use in DMPK studies evaluating formulation strategies to enhance oral absorption of polyphenolic acids .

Hepatoprotection and Oxidative Stress Research: Nrf2 Pathway Activation and APAP-Induced Liver Injury Models

Salvianolic acid C is uniquely positioned for in vivo hepatoprotection studies based on its demonstrated efficacy in attenuating APAP-induced acute liver injury via Keap1/Nrf2/HO-1 pathway activation [1]. Researchers investigating Nrf2-dependent cytoprotective mechanisms or developing interventions for acetaminophen overdose should prioritize SAC over other salvianolic acids, which lack comparable in vivo hepatoprotective data in this specific injury model. The quantifiable reductions in serum ALT/AST (60-70% and 50-60%, respectively) provide a clear efficacy benchmark for comparative studies and for evaluating synergistic combinations [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Salvianolic acid C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.